An In-depth Technical Guide to 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine: Structure, Properties, and Synthetic Considerations
An In-depth Technical Guide to 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine: Structure, Properties, and Synthetic Considerations
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and potential synthetic routes for 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine. Given the limited availability of direct experimental data for this specific molecule, this document synthesizes information on the core 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold and related aminopyridine derivatives to offer a predictive and insightful analysis for research and development purposes.
Introduction: The Significance of the Pyrrolopyridine Scaffold
The pyrrolopyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2] This fused bicyclic system, comprised of a pyrrole and a pyridine ring, is a key structural motif in a wide array of pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.[3] The rigid structure and the presence of nitrogen atoms in the pyrrolopyridine scaffold allow for diverse intermolecular interactions with biological targets, making it a "privileged structure" in drug discovery.[3] This guide focuses on a specific derivative, 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine, to provide a detailed understanding of its chemical nature and potential for further investigation.
Chemical Structure and Nomenclature
The chemical structure of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine is characterized by a dihydropyrrolo[3,4-b]pyridine core with an amine group substituted at the 2-position of the pyridine ring.
Systematic Name (IUPAC): 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-amine
Molecular Formula: C₇H₉N₃
Molecular Weight: 135.17 g/mol
Below is a 2D representation of the chemical structure:
Caption: 2D structure of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine.
Predicted Physical and Chemical Properties
Direct experimental data for the physical properties of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine are not available in the public domain. However, we can infer some of its likely characteristics based on the parent scaffold and the influence of the 2-amino group.
| Property | Predicted Value/Characteristic | Rationale |
| Appearance | Likely a solid at room temperature. | The introduction of the polar amine group and the potential for hydrogen bonding would likely increase the melting point compared to the parent scaffold, which is a colorless liquid.[2] |
| Solubility | Expected to have some solubility in polar organic solvents and potentially in acidic aqueous solutions. | The amine group can be protonated, increasing water solubility. |
| pKa | The pyridine nitrogen will be basic, and the exocyclic amine will also have a pKa. The exact values would require experimental determination or high-level computational modeling. | The pKa of 2-aminopyridine is approximately 6.86, and a similar value can be expected for the pyridine nitrogen in this molecule. |
| LogP | The LogP value is expected to be relatively low, indicating a degree of hydrophilicity. | The presence of three nitrogen atoms and the amine group contributes to its polar nature. |
Synthetic Strategies
The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine would likely involve the initial construction of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine core, followed by the introduction of the amino group at the 2-position.
Synthesis of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine Scaffold
Several synthetic routes to the pyrrolo[3,4-b]pyridine scaffold have been reported. A common approach involves the cyclization of appropriately substituted pyridine precursors. For instance, a multi-component reaction of enamino imides, aromatic aldehydes, and malononitrile has been used to construct the pyrrolo[3,4-b]pyridine skeleton.[5] Another approach involves the reduction of a dione precursor, such as 5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione, to form the dihydropyrrolopyridinone, which can be a precursor to the fully reduced scaffold.[6]
A plausible synthetic workflow is outlined below:
Caption: General synthetic workflow for the pyrrolopyridine scaffold.
Introduction of the 2-Amino Group
The introduction of an amino group at the 2-position of a pyridine ring can be achieved through several established methods. One of the most classic methods is the Chichibabin reaction, which involves the amination of pyridine with sodium amide. However, this reaction often requires harsh conditions and can lead to side products.
A more contemporary and versatile approach would be to use a pre-functionalized pyridine precursor where the 2-position is substituted with a leaving group, such as a halogen. This would allow for a nucleophilic aromatic substitution (SNA) reaction with an amine source.
Proposed Experimental Protocol (Hypothetical):
-
Starting Material: 2-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine (hypothetical intermediate).
-
Reagents: A suitable ammonia equivalent (e.g., ammonia in a sealed tube, or a protected amine followed by deprotection) and a palladium or copper catalyst for Buchwald-Hartwig or Ullmann-type coupling.
-
Solvent: A polar aprotic solvent such as dioxane or DMF.
-
Conditions: The reaction would likely require elevated temperatures and an inert atmosphere.
-
Work-up and Purification: Standard aqueous work-up followed by column chromatography to isolate the desired 2-amino product.
It is crucial to note that the feasibility and specific conditions for this reaction would need to be determined experimentally.
Spectroscopic Characterization (Predicted)
While experimental spectra are not available, we can predict the key features that would be observed in the NMR, IR, and Mass Spectra of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine.
| Spectroscopic Technique | Predicted Key Features |
| ¹H NMR | - Aromatic protons on the pyridine ring. - Singlet for the NH₂ protons. - Aliphatic protons of the dihydropyrrole ring, likely appearing as multiplets. - A signal for the NH proton of the pyrrole ring. |
| ¹³C NMR | - Aromatic carbons of the pyridine ring, with the carbon bearing the amino group shifted upfield. - Aliphatic carbons of the dihydropyrrole ring. |
| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the primary amine (two bands) and the secondary amine of the pyrrole ring in the range of 3200-3500 cm⁻¹.[7][8][9] - C=C and C=N stretching vibrations in the aromatic region (1500-1600 cm⁻¹). - N-H bending vibrations around 1600 cm⁻¹.[7] |
| Mass Spectrometry (MS) | - A molecular ion peak (M⁺) corresponding to the molecular weight of 135.17. |
Applications in Drug Discovery and Medicinal Chemistry
The 2-aminopyridine moiety is a well-established pharmacophore in drug discovery, known for its ability to act as a hydrogen bond donor and acceptor, and to participate in various non-covalent interactions with biological targets.[10][11][12] The incorporation of the 2-amino group into the 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine scaffold could lead to compounds with a range of potential therapeutic applications.
The pyrrolopyrimidine scaffold, a close analogue, has been extensively explored for its antitumor, anti-inflammatory, and antibacterial activities.[3] Derivatives of the related pyrrolo[2,3-d]pyrimidine have been investigated as kinase inhibitors. Given these precedents, 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine and its derivatives represent a promising starting point for the design of novel kinase inhibitors, enzyme inhibitors, or receptor modulators.
Conclusion
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-amine is a heterocyclic compound with significant potential for applications in medicinal chemistry and drug discovery. While direct experimental data for this specific molecule is scarce, a comprehensive analysis of its core scaffold and the known chemistry of 2-aminopyridines allows for a robust prediction of its properties and synthetic accessibility. The insights provided in this guide are intended to serve as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this and related pyrrolopyridine derivatives. Further experimental investigation is warranted to fully elucidate the chemical and biological characteristics of this intriguing molecule.
References
- Synthesis of 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one Deriv
- Synthesis of Pyrrolo[3,4-b]pyridin-5-ones via Multicomponent Reactions and In Vitro–In Silico Studies Against SiHa, HeLa, and CaSki Human Cervical Carcinoma Cell Lines. PMC. (2019, July 22).
- 2-Amino-6,7-dihydro-5h-pyrrolo-[3,4-d]-pyrimidine dihydrochloride. CymitQuimica.
- SPECTROSCOPIC INVESTIG
- Supporting Information Syntheses of novel pyridine-based low-molecular-weight luminogens possessing aggregation-induced emission. Beilstein Journals.
- 2-Amino-6-methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one. BLDpharm.
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides.
- The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry
- Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. CHIMIA.
- One-pot synthesis of substituted pyrrolo[3,4-b]pyridine-4,5-diones based on the reaction of N-(1-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-2-oxo-2-arylethyl)acetamide with amines.
- 7-imino-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one.
- 2-Aminopyridine – an unsung hero in drug discovery. RSC Publishing.
- 2-Aminopyridine - An unsung hero in drug discovery.
- 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine. PubChem.
- Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. SIOC Journals.
-
WO2012092880A1 - 2,4-DIAMINO-6,7-DIHYDRO-5H-PYRROLO[5][13]PYRIMIDINE DERIVATIVES AS FAK/Pyk2 INHIBITORS. Google Patents.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. (2023, April 25).
- 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride. PubChem.
- 6,7-Dihydro-5H-Pyrrolo[3,4-B]Pyridine. Rlavie.
- 6-(5-Chloro-2-pyridyl)-6,7-dihydro-7-hydroxy-5H-pyrrolo(3,4-b)pyrazin-5-one. PubChem.
- 6H-pyrrolo[3,4-b]pyridine. PubChem.
- 2-Amino-4,6,7,8-tetrAhydrothiopyrAno[3,2-b]pyrAn-3-cArbonitrile 5,5-dioxide Vp-4535 As An AntimicrobiAl Agent selectiVe towArd M. The Ukrainian Biochemical Journal.
Sources
- 1. 5H,6H,7H-pyrrolo(3,4-b)pyridine dihydrochloride | C7H10Cl2N2 | CID 23503616 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6,7-Dihydro-5H-Pyrrolo[3,4-B]Pyridine|CAS 147739-88-6 [rlavie.com]
- 3. The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry from 2017 to 2021 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6,7-dihydro-5H-pyrrolo[3,4-b]pyridine | C7H8N2 | CID 1519416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tsijournals.com [tsijournals.com]
- 8. researchgate.net [researchgate.net]
- 9. chimia.ch [chimia.ch]
- 10. 2-Aminopyridine – an unsung hero in drug discovery - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]
- 13. cymitquimica.com [cymitquimica.com]
